2-Amino-3-methanesulfonylpropanoic acid hydrochloride
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Overview
Description
2-Amino-3-methanesulfonylpropanoic acid hydrochloride is an organic compound with the molecular formula C₄H₁₀ClNO₄S and a molecular weight of 203.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methanesulfonylpropanoic acid hydrochloride typically involves the reaction of methanesulfonyl chloride with a suitable amino acid precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methanesulfonylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-methanesulfonylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-methanesulfonylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylsulfonylpropanoic acid
- 2-Amino-3-ethanesulfonylpropanoic acid
- 2-Amino-3-propanesulfonylpropanoic acid
Uniqueness
2-Amino-3-methanesulfonylpropanoic acid hydrochloride is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C4H10ClNO4S |
---|---|
Molecular Weight |
203.65 g/mol |
IUPAC Name |
2-amino-3-methylsulfonylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO4S.ClH/c1-10(8,9)2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
InChI Key |
MEUMPLRNHYPMFB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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